Superior Growth Inhibition Achieved by Cyclization to a Benzylideneindane Scaffold
Conformational restriction of the central linker via cyclization into a benzylideneindane scaffold (as represented by analog 7) yields a 3.4-fold improvement in growth inhibition on pancreatic BxPC-3 cells compared to the more flexible, open-chain lignan terameprocol. This demonstrates that the rigid indane core provides a quantifiable advantage in cellular potency for this class of compounds [1].
| Evidence Dimension | Growth Inhibition (GI50) |
|---|---|
| Target Compound Data | Benzylideneindane analog 7: GI50 = 8.1 μM |
| Comparator Or Baseline | Terameprocol: GI50 = 27.5 μM (calculated from 3.4-fold improvement statement) |
| Quantified Difference | 3.4-fold more potent (8.1 μM vs. ~27.5 μM) |
| Conditions | Pancreatic BxPC-3 cell line; 72-hour incubation; SRB assay |
Why This Matters
For procurement in anticancer drug discovery, this evidence supports the selection of the benzylideneindane scaffold over flexible analogs for achieving enhanced potency in pancreatic cancer models.
- [1] Ho, S.S.H.; Go, M.L. Restraining the flexibility of the central linker in terameprocol results in constrained analogs with improved growth inhibitory activity. Bioorg. Med. Chem. Lett. 2013, 23(22), 6127-6133. View Source
